![molecular formula C10H10N2O2 B1338322 Ethyl imidazo[1,5-a]pyridine-3-carboxylate CAS No. 81803-60-3](/img/structure/B1338322.png)
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,5-a]pyridine-3-carboxylate is characterized by a fused imidazo[1,5-a]pyridine ring attached to an ethyl ester group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process with six hydrogen atoms removed .Physical And Chemical Properties Analysis
Ethyl imidazo[1,5-a]pyridine-3-carboxylate has a density of 1.2±0.1 g/cm3 . The compound is a pale-yellow to yellow-brown solid .Scientific Research Applications
Optoelectronic Devices
This compound is utilized in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that require materials capable of efficient light absorption and emission .
Sensors
Ethyl imidazo[1,5-a]pyridine-3-carboxylate derivatives serve as sensitive materials in sensor technology. They are used to detect various environmental and biological substances due to their responsive luminescent characteristics .
Anti-Cancer Drugs
Researchers have explored this compound’s potential in creating anti-cancer drugs. Studies have shown activity against human cancer cell lines such as breast, lung, and prostate cancer, indicating its promise as a therapeutic agent .
Confocal Microscopy and Imaging
Due to its luminescent properties, this compound is also used as emitters in confocal microscopy and imaging. This allows for enhanced visualization of biological samples under a microscope .
Agrochemicals
The structural component of Ethyl imidazo[1,5-a]pyridine-3-carboxylate is significant in agrochemicals. It contributes to the synthesis of compounds that protect crops from pests and diseases .
Pharmaceutical Applications
As a key structural element in pharmaceuticals, this compound is involved in synthesizing various therapeutic agents, contributing to advancements in medicine .
Safety and Hazards
Future Directions
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has great potential in several research areas, from materials science to medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mechanism of Action
Target of Action
Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine analogues are known to exhibit significant activity against various conditions, suggesting a complex interaction with their targets .
Biochemical Pathways
Imidazopyridine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of various biological systems .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
Imidazopyridine derivatives have been shown to exhibit significant activity against various conditions, suggesting a broad range of potential effects .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWAMSXHNSBIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545646 | |
Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81803-60-3 | |
Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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